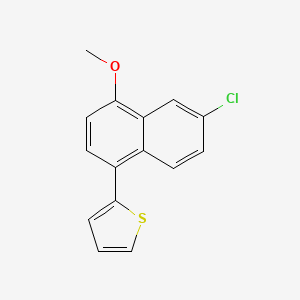
2-(6-Chloro-4-methoxynaphthalen-1-yl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Chloro-4-methoxynaphthalen-1-yl)thiophene is a chemical compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a chloro and methoxy substituent on a naphthalene ring, which is further connected to a thiophene ring. Thiophenes are known for their aromaticity and stability, making them valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-4-methoxynaphthalen-1-yl)thiophene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. In this case, the reaction would involve the coupling of 6-chloro-4-methoxynaphthalene with a thiophene boronic acid derivative under mild conditions .
Another method involves the direct C-H arylation of thiophenes with aryl halides using a palladium catalyst. This method is efficient and can be performed under phosphine-free conditions, making it environmentally friendly .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions due to their scalability and efficiency. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-4-methoxynaphthalen-1-yl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the chloro or methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, sulfuric acid
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced chloro or methoxy derivatives
Substitution: Nitro or sulfonyl derivatives
Scientific Research Applications
2-(6-Chloro-4-methoxynaphthalen-1-yl)thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(6-Chloro-4-methoxynaphthalen-1-yl)thiophene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simple heterocyclic compound with a sulfur atom in a five-membered ring.
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Uniqueness
2-(6-Chloro-4-methoxynaphthalen-1-yl)thiophene is unique due to the presence of both chloro and methoxy substituents on the naphthalene ring, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
CAS No. |
61995-98-0 |
|---|---|
Molecular Formula |
C15H11ClOS |
Molecular Weight |
274.8 g/mol |
IUPAC Name |
2-(6-chloro-4-methoxynaphthalen-1-yl)thiophene |
InChI |
InChI=1S/C15H11ClOS/c1-17-14-7-6-12(15-3-2-8-18-15)11-5-4-10(16)9-13(11)14/h2-9H,1H3 |
InChI Key |
NZIIPOZTGWIOIA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(C=CC2=C(C=C1)C3=CC=CS3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















